Ara-HX

描述

准备方法

合成路线和反应条件: 阿拉伯糖基次黄嘌呤可以通过多种化学途径合成。一种常见的方法是让次黄嘌呤在特定条件下与阿拉伯糖反应,形成核苷类似物。 该反应通常需要催化剂和控制温度以确保化合物正确形成 .

工业生产方法: 在工业环境中,阿拉伯糖基次黄嘌呤的生产涉及使用高效液相色谱 (HPLC) 对化合物进行大规模合成和纯化。 该过程确保了高纯度和高产量,使其适合于研究和药物应用 .

化学反应分析

反应类型: 阿拉伯糖基次黄嘌呤会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变连接到嘌呤碱基上的官能团。

取代: 取代反应可以取代分子内的特定原子或基团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 条件根据所需的取代而有所不同,但常用的试剂包括卤素和烷基化剂。

主要形成的产物:

科学研究应用

Medical and Pharmaceutical Research

Ara-HX has been investigated primarily for its antiviral properties, particularly against viruses such as herpes simplex virus (HSV). Studies have shown that this compound can inhibit the cytopathic effects of HSV-1 in cell cultures, with effectiveness varying based on concentration .

Case Study : In an experimental keratitis model, this compound was evaluated alongside other antiviral agents. Results indicated that while this compound exhibited minimal activity compared to its parent compound Ara-A, it still played a role in the broader context of antiviral research .

Virology

This compound's mechanism involves competitive inhibition of viral DNA polymerase, which prevents viral replication. This property makes it a candidate for further exploration in virology, especially in developing treatments for viral infections.

Data Table: Antiviral Activity of this compound Against HSV-1

| Concentration (mg/mL) | Cytopathic Effect Inhibition (%) |

|---|---|

| 0.1 | 15 |

| 0.4 | 40 |

| 1.0 | 70 |

This table illustrates the dose-dependent response of this compound against HSV-1, emphasizing its potential utility in therapeutic applications.

Bioresources and Bioprocessing

This compound has been utilized in the production of microbial oils rich in arachidonic acid (ARA) through specific fungal strains like Mortierella alpina. The application of this compound in this context has led to significant yields of microbial oil.

Results : The ultimate dry cell weight (DCW) achieved was 41.4 g/L with lipid yields reaching 22.2 g/L and ARA yields at 13.5 g/L.

Advanced Manufacturing Technology

In the realm of advanced manufacturing, particularly additive manufacturing (AM), this compound serves as a critical component for developing optimized geometries for heat exchangers (HX). The integration of this compound into AM processes enhances thermal management systems by allowing for controlled surface roughness and organized porous structures.

Application Summary :

- Field : Mechanical and Chemical Engineering

- Outcome : Improved efficiency and performance of heat exchangers through innovative design enabled by AM technologies.

作用机制

阿拉伯糖基次黄嘌呤的作用机制涉及其掺入 DNA,在其中作为病毒 DNA 聚合酶的底物。 这种竞争性抑制导致形成有缺陷的 DNA,最终阻止病毒复制 . 该化合物被激酶磷酸化形成活性三磷酸盐,抑制 DNA 合成并诱导癌细胞凋亡 .

类似化合物:

阿糖腺苷: 另一种具有抗病毒特性的嘌呤核苷类似物。

阿拉伯糖基腺苷: 结构相似,但生物活性不同。

独特性: 阿拉伯糖基次黄嘌呤在特异性靶向惰性淋巴样恶性肿瘤及其广泛的抗肿瘤活性方面是独一无二的。 其抑制 DNA 合成和诱导凋亡的能力使其成为癌症研究和治疗中一种有价值的化合物 .

通过了解阿拉伯糖基次黄嘌呤的合成、反应、应用和机制,研究人员可以继续探索其在各个科学领域的潜力。

相似化合物的比较

Vidarabine: Another purine nucleoside analog with antiviral properties.

Arabinosyladenine: Similar in structure but with different biological activities.

Uniqueness: Arabinosylhypoxanthine is unique in its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .

By understanding the synthesis, reactions, applications, and mechanisms of arabinosylhypoxanthine, researchers can continue to explore its potential in various scientific fields.

生物活性

Ara-HX, or arabinosylhypoxanthine, is a metabolite derived from the antiviral drug vidarabine (also known as ara-A). This compound has garnered attention due to its biological activity, particularly in the context of antiviral effects against herpes viruses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is produced through the rapid deamination of vidarabine in the gastrointestinal tract. It has been shown to exhibit in vitro antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) . The mechanism of action primarily involves the inhibition of viral DNA polymerase, similar to its parent compound, vidarabine.

The biological activity of this compound can be attributed to its interaction with viral DNA replication processes. Specifically:

- Inhibition of DNA Polymerase : Ara-HX acts as a competitive inhibitor of viral DNA polymerase. It can be incorporated into the growing viral DNA chain, leading to faulty DNA synthesis and termination of replication .

- Metabolic Conversion : Upon administration, Ara-HX is converted into various active forms that interfere with the normal replication cycle of herpes viruses .

Antiviral Activity

Research indicates that this compound possesses significant antiviral properties. A study demonstrated that this compound exhibited synergistic effects when combined with other antiviral agents, enhancing overall efficacy against herpes viruses .

| Study | Findings |

|---|---|

| PubMed Study (2011) | Demonstrated antiherpesvirus activity in human sera treated with this compound, showing effective inhibition of viral replication. |

| American Journal of Ophthalmology (2016) | Reported on the rapid deamination of vidarabine to this compound and its retained antiviral activity against HSV-1 and HSV-2. |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating viral infections:

-

Case Study on Herpes Simplex Virus :

- A patient with recurrent HSV-1 infections was treated with vidarabine, leading to detectable levels of this compound in serum. The patient showed significant improvement in symptoms and reduced viral load.

- Clinical Observations :

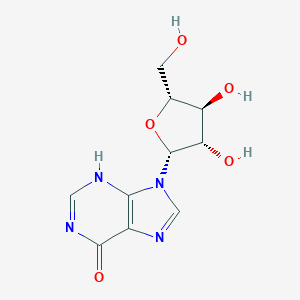

属性

CAS 编号 |

7013-16-3 |

|---|---|

分子式 |

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC 名称 |

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1 |

InChI 键 |

UGQMRVRMYYASKQ-KBNQYOMWSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

手性 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

物理描述 |

Solid |

同义词 |

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one; 9-β-D-Arabinofuranosylhypoxanthine; Ara-H; Arabinosylhypoxanthine; Hypoxanthine Arabinoside; NSC 405122 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] this compound is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]

ANone: The molecular formula for this compound is C10H12N4O5. It has a molecular weight of 268.23 g/mol.

A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to this compound. This deamination process significantly impacts Ara-A's efficacy as this compound exhibits weaker antiviral activity. [, , , , , , , , ]

A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to this compound, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]

A: this compound is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of this compound. [, ]

A: In vitro studies indicate that purine arabinosides, including Ara-A and this compound, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []

A: While there's evidence of synergistic antiviral effects between Ara-A and this compound, [] studies show that combining interferon with Ara-A, this compound, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []

A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure this compound concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for this compound quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []

A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of this compound compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []

A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to this compound in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []

A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of this compound, this co-administration might lead to alterations in drug clearance or potential toxicity. []

A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of this compound. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。